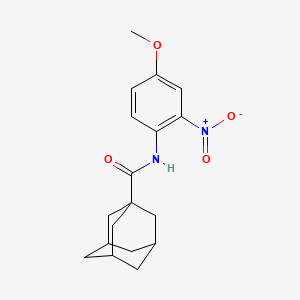

N-(4-metoxi-2-nitrofenil)adamantano-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

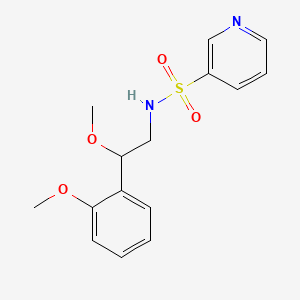

The compound "N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide" is a derivative of adamantane, which is a bulky, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in various fields, including materials science and pharmaceuticals. The compound is characterized by the presence of a carboxamide group attached to the adamantane core, with a methoxy and nitro substituent on the aromatic ring, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of adamantane derivatives, such as N-aryl(benzyl)adamantane-1-carboxamides, has been achieved through the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine at elevated temperatures . This method provides a general approach to synthesizing N-aryladamantane carboxamides with good yields. Although the specific synthesis of "N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly with modifications to introduce the methoxy and nitro groups on the aromatic ring.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is confirmed using spectroscopic techniques such as infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . These techniques provide information about the functional groups present and the overall molecular architecture. The adamantane core imparts a rigid, three-dimensional structure to the molecule, which can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Adamantane and its derivatives participate in various chemical reactions. For instance, carboxamides synthesized from adamantane can be reduced to amines and further converted into sulfonylcarbamoyl derivatives . The reactivity of these compounds can be influenced by the substituents on the aromatic ring, as seen in the case of the nitro and methoxy groups, which can affect electron density and steric hindrance. The presence of these groups could also impact the outcome of reactions under different conditions, such as those catalyzed by N-hydroxyphthalimide (NHPI) under a nitric oxide atmosphere .

Physical and Chemical Properties Analysis

Adamantane-type cardo polyamides, which include adamantane in their structure, exhibit high thermal stability with glass transition temperatures between 254–292°C and weight loss temperatures ranging from 450–507°C in nitrogen and 481–516°C in air . These materials also show good solubility in various solvents and possess high tensile strength and modulus. While the specific physical and chemical properties of "N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide" are not provided, the adamantane core is likely to confer similar thermal stability and solubility characteristics to the compound, with the specific substituents further modulating these properties.

Aplicaciones Científicas De Investigación

- Se observan picos asociados con modos de estiramiento simétricos y asimétricos del grupo NH2 libre en el espectro FTIR .

Productos de oxidación biológica

Cristalografía y análisis de estructura

Caracterización del grupo funcional

Crecimiento y caracterización basados en solventes

Información de la base de datos química

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-14-2-3-15(16(7-14)20(22)23)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYCOJZKXSCGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)

![Methyl 3-[5-({[(cyclohexylamino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2521264.png)

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)